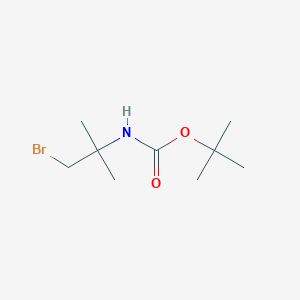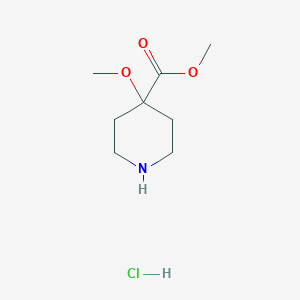
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate
Übersicht
Beschreibung
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate, also known as MCN, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the nitroaromatic family and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate involves the inhibition of the catalytic activity of PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate binds to the active site of PTPs and forms a covalent bond with the catalytic cysteine residue, leading to the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on PTPs, methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to induce apoptosis in cancer cells. This effect is thought to be mediated by the activation of the JNK signaling pathway. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to inhibit the activity of various other enzymes, including protein kinase C and protein farnesyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate in lab experiments is its specificity for PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to be highly selective for PTPs and does not inhibit other phosphatases. This specificity makes it a useful tool for studying the role of PTPs in various biological processes. However, one limitation of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is its low yield and high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For the study of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate include the development of more efficient synthesis methods, the development of more potent and selective PTP inhibitors, and the exploration of its role in the regulation of other biological processes.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been widely used in scientific research as a tool to study various biological processes. One of the main applications of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is in the study of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to inhibit the activity of PTPs, making it a useful tool for studying the role of PTPs in various biological processes.
Eigenschaften
IUPAC Name |
methyl (Z)-2-acetamido-3-(2-chloro-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5/c1-7(16)14-11(12(17)20-2)6-8-5-9(15(18)19)3-4-10(8)13/h3-6H,1-2H3,(H,14,16)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSXQPQXCHMEQ-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)








![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)